Benzenamine, N-ethyl-N-2-propynyl-

描述

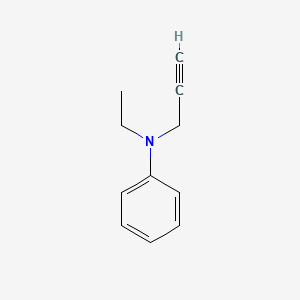

Benzenamine, N-ethyl-N-2-propynyl- (IUPAC name: N-ethyl-N-prop-2-yn-1-ylbenzenamine) is a substituted aniline derivative featuring an ethyl group and a propynyl (2-propynyl) group attached to the nitrogen atom. The propynyl group introduces a terminal alkyne moiety, which is highly reactive in click chemistry and cycloaddition reactions, distinguishing it from alkyl or aryl-substituted amines .

属性

CAS 编号 |

18158-72-0 |

|---|---|

分子式 |

C11H13N |

分子量 |

159.23 g/mol |

IUPAC 名称 |

N-ethyl-N-prop-2-ynylaniline |

InChI |

InChI=1S/C11H13N/c1-3-10-12(4-2)11-8-6-5-7-9-11/h1,5-9H,4,10H2,2H3 |

InChI 键 |

RCBNAOAYBZFSEC-UHFFFAOYSA-N |

规范 SMILES |

CCN(CC#C)C1=CC=CC=C1 |

产品来源 |

United States |

相似化合物的比较

Structural Analogues and Substituent Effects

a. N-Benzyl-2-phenyl-N-(2-phenylethyl)-1-propanamine ()

- Molecular Formula : C₂₄H₂₇N

- Key Features : Bulky aromatic substituents (benzyl, phenylethyl) increase steric hindrance and reduce solubility in polar solvents compared to the smaller ethyl and propynyl groups in the target compound.

- Reactivity : Aromatic substituents favor π-π stacking interactions, whereas the propynyl group in N-ethyl-N-2-propynyl-benzenamine enables alkyne-specific reactions like Huisgen cycloaddition .

b. N-Allylaniline ()

- Molecular Formula : C₉H₁₁N

- Key Features : The allyl group (CH₂CH=CH₂) provides a conjugated double bond, contrasting with the propynyl group’s triple bond (C≡CH).

- Reactivity: Allyl amines undergo electrophilic addition, while terminal alkynes participate in Sonogashira coupling or azide-alkyne cycloaddition .

c. Benzenamine, 4-ethoxy-2-methyl-N-(2-methylphenyl)-N-phenyl ()

- Molecular Formula: C₂₂H₂₃NO

- Key Features : Ethoxy and methyl groups enhance lipophilicity, while the propynyl group in the target compound introduces polarity due to the sp-hybridized carbon.

- Applications : Ethoxy-substituted amines are common in agrochemicals, whereas propynyl-substituted amines are used as intermediates in pharmaceutical synthesis .

Physical and Chemical Properties

- Solubility: Propynyl-substituted amines are generally less water-soluble than ethyl or methyl analogs due to the non-polar alkyne group but more soluble than highly aromatic derivatives .

- Boiling Points : Terminal alkynes (e.g., propynyl) have lower boiling points compared to bulkier substituents like benzyl or phenylethyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。